molecular formula C14H19NO3 B7514791 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone

1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone

Cat. No. B7514791
M. Wt: 249.30 g/mol
InChI Key: LMNUBCNCWHCWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has been found to have potential applications in scientific research. HPE is a derivative of the natural compound piperine, which is found in black pepper. HPE has been shown to have a number of interesting biochemical and physiological effects, and its mechanism of action is still being studied. In

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is still being studied, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone can be synthesized in a laboratory setting using relatively common reagents and equipment. Another advantage is its potential applications in a number of scientific research fields, including inflammation, oxidative stress, and cancer research.
One of the limitations of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its limited availability. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is not commercially available and must be synthesized in a laboratory setting. Another limitation is the lack of information on its long-term safety and efficacy. More research is needed to fully understand the potential benefits and risks of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in scientific research.

Future Directions

There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. Another area of interest is the study of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone's potential applications in the field of cancer research. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties. Further research is needed to fully understand the mechanisms underlying these effects and to develop new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone.

Synthesis Methods

The synthesis method of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction of piperine with hydroxylamine hydrochloride and acetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine, and yields 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone as the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have potential applications in a number of scientific research fields. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.

properties

IUPAC Name

1-(3-hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-6-2-4-11(8-13)9-14(17)15-7-3-5-12(16)10-15/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNUBCNCWHCWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone

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